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Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization

of Brigatinib-d11, a deuterated isotopologue of the potent anaplastic lymphoma kinase (ALK)

and epidermal growth factor receptor (EGFR) inhibitor, Brigatinib. The introduction of deuterium

atoms into the Brigatinib molecule offers a valuable tool for various research applications,

particularly in pharmacokinetic and metabolic studies, where it can serve as a stable internal

standard for mass spectrometry-based quantification. This document outlines a plausible

synthetic route, detailed experimental protocols for characterization, and summarizes key

analytical data. Furthermore, it includes diagrams of the relevant signaling pathways and

experimental workflows to provide a clear and concise reference for researchers in the field of

oncology drug development.

Introduction
Brigatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated

significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).

[1] It is also known to be active against a variety of resistance mutations that can emerge

during treatment with first-generation ALK inhibitors.[1] The development of isotopically labeled

analogs, such as Brigatinib-d11, is crucial for advancing our understanding of its

pharmacological profile.
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The incorporation of eleven deuterium atoms into the Brigatinib structure results in a molecule

with a higher mass, which can be readily distinguished from the unlabeled drug by mass

spectrometry. This property makes Brigatinib-d11 an ideal internal standard for quantitative

bioanalytical assays, enabling accurate and precise measurement of Brigatinib concentrations

in complex biological matrices. Such studies are essential for defining the drug's absorption,

distribution, metabolism, and excretion (ADME) properties.

Synthesis of Brigatinib-d11
While a specific, publicly detailed synthesis protocol for Brigatinib-d11 is not widely available,

a plausible synthetic route can be devised based on the established synthesis of Brigatinib and

general principles of isotopic labeling. The synthesis of deuterated Brigatinib derivatives is also

described in patent literature, suggesting that the deuterium atoms are incorporated through

the use of a deuterated starting material.[2]

The key strategy involves the use of deuterated piperidine and methylpiperazine precursors. A

potential retrosynthetic analysis is depicted below.
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Figure 1: Retrosynthetic analysis of Brigatinib-d11.

Proposed Synthetic Scheme
The synthesis would likely proceed through the coupling of a deuterated diamine intermediate

with a pyrimidine core bearing the dimethylphosphine oxide moiety.
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Synthesis of Deuterated Intermediate

Synthesis of Pyrimidine Core

Final Coupling Reaction2-Methoxy-4-fluoroaniline Nucleophilic Aromatic Substitution

1-(Methyl-d3)-piperazine-d8

2-Methoxy-4-(4-(4-(methyl-d3)-piperazin-1-yl-d8)piperidin-1-yl)aniline

Buchwald-Hartwig Amination

2,4,5-Trichloropyrimidine

Nucleophilic Substitution2-(Dimethylphosphoryl)aniline 5-Chloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine
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Figure 2: Proposed synthetic workflow for Brigatinib-d11.

Characterization of Brigatinib-d11
Comprehensive characterization is essential to confirm the identity, purity, and isotopic

enrichment of the synthesized Brigatinib-d11. The following analytical techniques are typically

employed.

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of Brigatinib-d11.

Experimental Protocol:

System: Agilent 1260 Infinity II or equivalent

Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile

Gradient: 20% B to 90% B over 15 minutes

Flow Rate: 1.0 mL/min

Detection: UV at 265 nm

Injection Volume: 10 µL

Parameter Specification

Retention Time ~ 8.5 min

Purity ≥ 98%

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and

isotopic enrichment of Brigatinib-d11.

Experimental Protocol:

System: Thermo Scientific Q Exactive Orbitrap or equivalent

Ionization: Electrospray Ionization (ESI), positive mode

Scan Range: m/z 100-1000

Resolution: 70,000

Parameter
Calculated
(C₂₉H₂₈D₁₁ClN₇O₂P)

Observed

[M+H]⁺ 595.34 ~ 595.34

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium

labels.

Experimental Protocol:

System: Bruker Avance III 500 MHz or equivalent

Solvent: DMSO-d₆

Techniques: ¹H NMR, ¹³C NMR, ³¹P NMR

The ¹H NMR spectrum of Brigatinib-d11 is expected to be similar to that of unlabeled

Brigatinib, with the notable absence of signals corresponding to the eleven deuterated

positions. The ¹³C and ³¹P NMR spectra will also be consistent with the proposed structure.

Brigatinib's Mechanism of Action and Signaling
Pathways
Brigatinib is a potent inhibitor of ALK and its various mutant forms.[3] In ALK-positive NSCLC,

the EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives tumor growth

through several downstream signaling pathways. Brigatinib binds to the ATP-binding pocket of

the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of

these pathways.
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Figure 3: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.

Conclusion
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Brigatinib-d11 is an indispensable tool for the preclinical and clinical development of

Brigatinib. Its synthesis, while requiring specialized deuterated starting materials, likely follows

established synthetic routes for the parent compound. Thorough characterization using modern

analytical techniques such as HPLC, HRMS, and NMR is critical to ensure its quality and

suitability for use in sensitive bioanalytical methods. This technical guide provides a

foundational understanding of the synthesis and characterization of Brigatinib-d11, which will

be of significant value to researchers dedicated to advancing cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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